molecular formula C5H13NO4 B8374360 DL-Lactic acid, monoethanolamine salt (1:1) CAS No. 68815-69-0

DL-Lactic acid, monoethanolamine salt (1:1)

Cat. No. B8374360
CAS RN: 68815-69-0
M. Wt: 151.16 g/mol
InChI Key: NEQXUPRFDXNNTA-UHFFFAOYSA-N
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Patent
US07078024B2

Procedure details

In a 100 ml glass, heat 50 g of distilled water to 40° C. and maintain temperature. Add 18 g of lactic acid (C3H6O3). Test pH and slowly add monoethanolamine (C2H7NO) until a pH of 7.0 is achieved.
[Compound]
Name
glass
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[CH2:7]([CH2:9][NH2:10])[OH:8]>O>[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[CH2:7]([CH2:9][NH2:10])[OH:8] |f:3.4|

Inputs

Step One
Name
glass
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
50 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintain temperature

Outcomes

Product
Name
Type
Smiles
C(C(O)C)(=O)O.C(O)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.